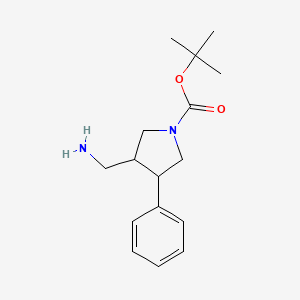
tert-Butyl 3-(aminomethyl)-4-phenylpyrrolidine-1-carboxylate
描述
tert-Butyl 3-(aminomethyl)-4-phenylpyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butyl ester group, an aminomethyl group, and a phenyl group attached to a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(aminomethyl)-4-phenylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-(aminomethyl)-4-phenyl-1-pyrrolidinecarboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl esters of N-protected amino acids, which are prepared by reacting protected amino acids with tert-butanol in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate . This method affords tert-butyl esters in good yields and is widely utilized in peptide chemical synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems enable the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds . The use of flow microreactor systems allows for better control over reaction conditions and improved yields.
化学反应分析
Types of Reactions
tert-Butyl 3-(aminomethyl)-4-phenylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives.
科学研究应用
tert-Butyl 3-(aminomethyl)-4-phenylpyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a precursor for drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism of action of tert-Butyl 3-(aminomethyl)-4-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds to tert-Butyl 3-(aminomethyl)-4-phenylpyrrolidine-1-carboxylate include:
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a pyrrolidine ring with an aminomethyl and phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
tert-butyl 3-(aminomethyl)-4-phenylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-13(9-17)14(11-18)12-7-5-4-6-8-12/h4-8,13-14H,9-11,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFWSLBYPKMSLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride](/img/structure/B1469802.png)
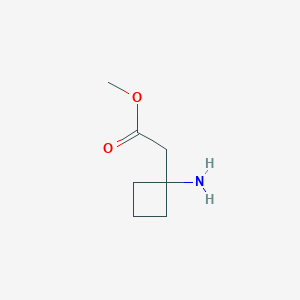
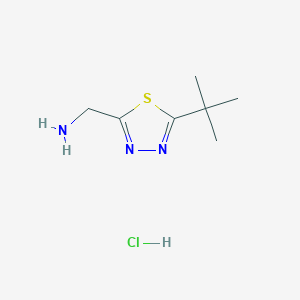

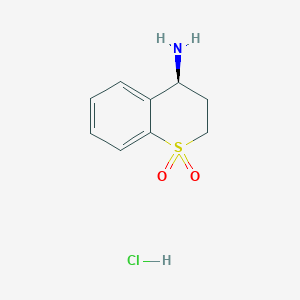


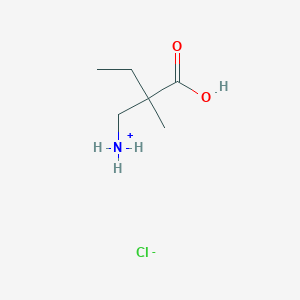
![[1-(6-Phenylpyridazin-3-yl)cyclopropyl]methanamine](/img/structure/B1469816.png)
![[1-(6-Phenylpyrimidin-4-yl)cyclopropyl]methanamine](/img/structure/B1469817.png)
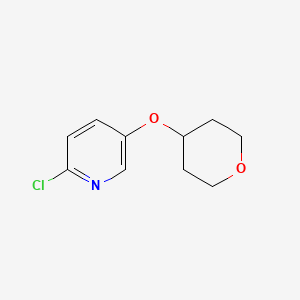
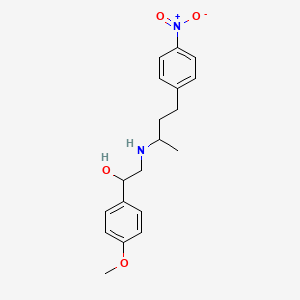
![6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride](/img/structure/B1469820.png)
![hexahydro-2H-cyclopenta[b][1,4]dithiin-5-one](/img/structure/B1469823.png)
